molecular formula C14H16N2O4 B1326715 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde CAS No. 1119450-15-5

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde

Cat. No.: B1326715
CAS No.: 1119450-15-5
M. Wt: 276.29 g/mol
InChI Key: PLXSGMWHOFXALV-UHFFFAOYSA-N
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Description

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde (CAS RN: 1119450-15-5 ) is a chemical building block offered with a certified purity of 95% . It is supplied under the catalog number QY-8075 . This compound features a benzaldehyde core functionalized with a methoxy group and a hydantoin-derived moiety, specifically a 4,4-dimethyl-2,5-dioxoimidazolidinyl group, linked via a methylene bridge. The presence of both aldehyde and protected hydantoin functionalities makes it a versatile intermediate for synthetic organic chemistry, particularly in the development of more complex molecular architectures. Potential research applications for this compound could include its use as a precursor in medicinal chemistry for the synthesis of compound libraries, or in materials science. The specific mechanism of action and full research value of this compound are areas for ongoing investigation by qualified researchers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2)12(18)16(13(19)15-14)7-10-6-9(8-17)4-5-11(10)20-3/h4-6,8H,7H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXSGMWHOFXALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=C(C=CC(=C2)C=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Attachment of the Benzaldehyde Moiety: The benzaldehyde moiety is introduced through a condensation reaction between the imidazolidinone derivative and 4-methoxybenzaldehyde in the presence of a suitable catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzoic acid.

    Reduction: 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring and benzaldehyde moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazolidinone derivatives, which are often explored for their biological activity and crystallographic properties. Below is a comparative analysis based on structural analogs identified in the evidence:

Substituent Effects on the Imidazolidinone Core

  • The methylene-linked 4-methoxybenzaldehyde group introduces a planar aromatic system, favoring π-π stacking interactions .
  • Thiazol-5-ylmethyl Derivatives (): Compounds such as Thiazol-5-ylmethyl (2S,3S,5S)-3-hydroxy-5-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-1,6-diphenylhexan-2-ylcarbamate feature a thiazole-aromatic system instead of benzaldehyde. The thiazole group increases polarity and may enhance binding to metalloenzymes, while the isopropyl substituent on the imidazolidinone ring alters solubility and steric profiles .

Functional Group Contributions

Compound Imidazolidinone Substituents Aromatic/Electrophilic Group Key Properties
Target Compound 4,4-Dimethyl 4-Methoxybenzaldehyde High electrophilicity (aldehyde), moderate solubility in polar solvents
Compound f 4-Isopropyl Thiazol-5-ylmethyl Enhanced polarity, potential for metal coordination
Permethrin () N/A (cyclopropane core) Dichloroethenyl, phenoxyphenyl Lipophilic, insecticidal activity via sodium channel modulation
  • The target compound’s aldehyde group may offer divergent reactivity compared to permethrin’s ester linkage .

Crystallographic and Computational Insights

  • SHELX Software (): The crystallographic refinement of similar small molecules (e.g., imidazolidinones) often employs SHELXL for high-resolution structure determination. The target compound’s methoxy and aldehyde groups may complicate crystallization due to rotational freedom, unlike the rigid thiazole systems in compounds .

Research Findings and Limitations

  • Pharmacological Potential: No direct studies on the target compound were found in the evidence.
  • Synthetic Challenges : The aldehyde group in the target compound may necessitate protection during synthesis to prevent side reactions, a consideration less critical in saturated or ester-containing analogs .

Biological Activity

3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde (commonly referred to as DMI-MB) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

DMI-MB has the molecular formula C14H16N2O4C_{14}H_{16}N_{2}O_{4} and a molecular weight of approximately 288.29 g/mol. The structure features an imidazolidinone moiety which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • SMILES : CC1(C(=O)N(C(=O)N1C)C)CC2=CC=C(C=C2)OC
  • InChI Key : WIGGTOXSEVKJAZ-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that DMI-MB exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that DMI-MB could serve as a potential candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

DMI-MB has also been studied for its anticancer properties. In vitro assays on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed significant antiproliferative effects:

Cell LineIC50 (µM)
HeLa15.2
A54918.7

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapy.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DMI-MB against multi-drug resistant strains. The results showed that DMI-MB had a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Study 2: Anticancer Mechanism Exploration

Another significant study published in Cancer Letters investigated the mechanism by which DMI-MB induces apoptosis in cancer cells. The research highlighted that DMI-MB activates caspase pathways and modulates key regulatory proteins involved in apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde, and how can reaction efficiency be improved?

  • Methodological Answer : A robust approach involves refluxing substituted benzaldehyde derivatives with imidazolidinone precursors in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification. Reaction efficiency can be enhanced by optimizing stoichiometry, temperature (e.g., 80–100°C), and catalyst choice. Characterization via NMR and HPLC is critical to confirm product identity and purity .

Q. How can X-ray crystallography using SHELX software validate the molecular structure of this compound?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Single-crystal X-ray diffraction data can resolve the stereochemistry of the dioxoimidazolidine ring and methoxybenzaldehyde moiety. Hydrogen bonding and lattice energy calculations (via SHELXPRO) further validate crystallographic models. Comparative analysis with DFT-predicted geometries enhances confidence in structural assignments .

Q. Which analytical techniques are essential for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantify purity (>95% recommended for research-grade material) .
  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methylene bridge, methoxy group) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .
  • Elemental Analysis : Verify empirical formula consistency .

Advanced Research Questions

Q. How does the 4-methoxybenzaldehyde moiety influence the compound’s reactivity and stability under oxidative conditions?

  • Methodological Answer : The methoxy group stabilizes the aldehyde via resonance but increases susceptibility to oxidation. Under electrolysis or photolytic conditions, 4-methoxybenzaldehyde degrades to methyl 4-methoxybenzoate and 4-methoxybenzyl alcohol. Stability studies should employ LC-MS to track degradation kinetics and identify radical intermediates .

Q. What computational strategies (e.g., DFT) predict the electronic properties of the dioxoimidazolidine ring?

  • Methodological Answer : Density Functional Theory (DFT) can model the electron-deficient nature of the dioxoimidazolidine ring, correlating with experimental observations like reduced nucleophilicity. Calculations of HOMO-LUMO gaps and electrostatic potential maps guide predictions of reactivity in nucleophilic addition or cycloaddition reactions .

Q. How can structural modifications to the imidazolidinone core alter biological activity, and what assays are suitable for evaluation?

  • Methodological Answer : Substituents on the imidazolidinone ring (e.g., methyl groups at C4) modulate steric and electronic profiles. Docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins. In vitro assays (e.g., enzyme inhibition, cytotoxicity) should use dose-response curves (IC₅₀ determination) and controls for oxidative byproducts .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar imidazolidinone derivatives?

  • Methodological Answer : Yield variations often stem from differences in solvent polarity (e.g., ethanol vs. DMF), catalyst loading, or purification methods. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reflux times) is advised. Cross-validate results using multiple characterization techniques (e.g., TLC, NMR) to rule out byproduct interference .

Q. What experimental evidence supports the proposed degradation pathways of this compound in environmental matrices?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O-tracing) and tandem MS/MS can confirm degradation intermediates like 4-methoxybenzaldehyde. Compare experimental data with computational simulations (e.g., Gaussian for transition-state modeling) to validate mechanistic pathways. Environmental fate studies should include pH-dependent hydrolysis assays .

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